2,6-Dibenzylidenecyclohexanone
Description
Overview of Dibenzylidene Ketones and Their Significance in Chemical Research
Dibenzylidene ketones, a class of compounds also referred to as cross-conjugated dienones or ketocyanine dyes, represent a cornerstone in various fields of chemical research. nih.gov Their structure, characterized by a central ketone group flanked by two benzylidene moieties, provides enormous synthetic potential. nih.govmdpi.com This versatility makes them valuable precursors for the synthesis of a wide array of other molecules, including bioactive pyridine (B92270) derivatives and various heterocyclic compounds. mdpi.comgoogle.com
The significance of these ketones extends to materials science, where their unique electronic structures are harnessed for applications such as nonlinear optical (NLO) materials. researchgate.netsut.ac.th The related compound, dibenzylideneacetone, is utilized as a ligand in organometallic chemistry, notably in the preparation of palladium(0) catalysts. wikipedia.org Furthermore, the chromophoric nature of dibenzylidene ketones makes them suitable for the development of dyes and photoinitiators for visible light photopolymerization. researchgate.net Their general synthetic accessibility, often through a one-step aldol (B89426) condensation, adds to their appeal for researchers exploring new materials and chemical entities. researchgate.netmdpi.com
Historical Perspective of 2,6-Dibenzylidenecyclohexanone Research
The foundational synthesis for compounds like this compound is the Claisen-Schmidt condensation, a classic organic reaction involving the condensation of an aldehyde with a ketone. mdpi.com The parent α,β-unsaturated ketone, dibenzylideneacetone, was first prepared in 1881. wikipedia.org Research into the specific class of α,α′-bis-(substituted-benzylidene)cycloalkanones, which includes this compound, has a long history, with early reports focusing on their synthesis and basic characterization. mdpi.comcdnsciencepub.com
Over the years, the focus of research has evolved significantly. While initial studies established synthetic methods, often using strong acid or base catalysts mdpi.commdpi.com, later investigations delved into the compound's structural and physicochemical properties. Modern research employs advanced techniques to explore its photophysical behavior, such as solvatochromism (color change with solvent polarity) and acidochromism (color change with pH). acs.orgmdpi.com There is also a strong contemporary interest in its potential for high-tech applications, driven by its nonlinear optical properties and its utility as a fluorescent sensor. sut.ac.thmdpi.com The reactivity of this compound under various conditions, such as in high-temperature water, continues to be an area of academic inquiry. researchgate.net
Classification as a Bischalcone Derivative
This compound is formally classified as a cyclohexanone-based bischalcone. kuet.ac.bdnih.gov Chalcones are an important class of natural products that form the central core for flavonoids and isoflavonoids. acs.orgkuet.ac.bd They are structurally defined as α,β-unsaturated ketones. researchgate.netunimas.my The "bis"-prefix in bischalcone indicates that the structure of this compound contains two such chalcone-like frameworks, symmetrically arranged around the central cyclohexanone (B45756) ring. acs.orgresearchgate.net This classification places it within a family of compounds that has attracted significant interest from scientists due to their inherent chemical properties and as synthons for creating novel heterocycles. kuet.ac.bd
Structural Characteristics as Bichromophoric Molecules
The compound is categorized as a bichromophoric molecule. kuet.ac.bdnih.gov This characteristic arises from the presence of two reactive keto-vinyl moieties (–CO–CH=CH–) within its structure. nih.gov Each of these groups acts as a chromophore—a part of the molecule responsible for its color by absorbing light in the visible spectrum. kuet.ac.bd The presence and interaction of these two chromophores within a single molecular entity are what give rise to the compound's notable spectroscopic properties. acs.org For instance, the unsubstituted this compound absorbs ultraviolet light at a maximum wavelength (λmax) of 330 nm in ethanol (B145695). acs.orgnih.govkuet.ac.bd The introduction of different substituent groups on the phenyl rings can significantly alter this absorption, a phenomenon central to the study of these molecules. acs.orgkuet.ac.bd
Conjugated Double Bond Systems and Delocalized Electron Systems
A defining feature of this compound is its extensive system of conjugated double bonds, which results in a completely delocalized π-electron system. acs.orgmdpi.comkuet.ac.bdresearchgate.net This conjugation extends from one terminal benzene (B151609) ring, through the exocyclic double bond, across the carbonyl group of the cyclohexanone ring, and out to the second benzene ring. nih.gov
This delocalization of π-electrons is fundamental to many of the compound's key properties. sut.ac.th It is the primary reason for the molecule's strong nonlinear optical (NLO) response, a property sought after for advanced materials in photonics and electronics. researchgate.netsut.ac.th X-ray diffraction studies have confirmed that while the molecules are generally flattened, they are not perfectly planar. acs.org The benzene rings exhibit a degree of twist relative to the central dienone system. acs.org Despite this, the conjugation is effective enough to allow for significant electron delocalization, which also influences the molecule's chemical reactivity and photophysical behaviors like fluorescence and solvatochromism. acs.orgrsc.org The interaction between the solute molecule and different solvents can shift the absorption maxima, indicating changes in the electronic ground state of the molecule. acs.orgresearchgate.net
Research Data on this compound and Derivatives
The following tables present synthesized data from various research findings, illustrating the compound's characteristics.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₈O | acs.orgnih.govalfa-chemistry.com |
| Molecular Weight | 274.36 g/mol | acs.orgalfa-chemistry.com |
| Appearance | Yellow powder/solid | acs.orgresearchgate.net |
| Melting Point | 106-112 °C | acs.orgresearchgate.net |
| UV Absorption Max (λmax) in Ethanol | 330 nm | acs.orgnih.govkuet.ac.bd |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.84 (s, 2H), 7.50 (d, 4H), 7.44 (t, 4H), 7.37 (m, 2H), 2.95 (m, 4H), 1.82 (m, 2H) | researchgate.net |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 190.41, 136.96, 136.23, 136.01, 130.39, 128.61, 128.41, 28.48, 23.04 | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E,6E)-2,6-dibenzylidenecyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O/c21-20-18(14-16-8-3-1-4-9-16)12-7-13-19(20)15-17-10-5-2-6-11-17/h1-6,8-11,14-15H,7,12-13H2/b18-14+,19-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKKGXDAWIAYSA-JSAVKQRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C2=CC=CC=C2)/C(=O)/C(=C/C3=CC=CC=C3)/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
897-78-9 | |
| Record name | 2,6-Dibenzylidenecyclohexanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40618 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2,6-Dibenzylidenecyclohexanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-dibenzylidenecyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.802 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways
Claisen-Schmidt Condensation as a Primary Synthetic Route
The Claisen-Schmidt condensation stands as the principal method for synthesizing 2,6-Dibenzylidenecyclohexanone and its derivatives. kuet.ac.bdnih.gov This reaction is a cornerstone of C-C bond formation in synthetic organic chemistry. nih.govnih.gov It proceeds through the reaction of a ketone containing α-hydrogens with an aldehyde that lacks them, in the presence of a catalyst. kuet.ac.bd The initial product is a β-hydroxy carbonyl compound, which readily undergoes dehydration to yield the more stable α,β-unsaturated product. nih.gov For the synthesis of this compound, this process is carried out sequentially on both sides of the cyclic ketone.
The synthesis of this compound involves the reaction between one equivalent of cyclohexanone (B45756) and two equivalents of benzaldehyde (B42025). acs.orgnih.gov The reaction is typically catalyzed by an acid or a base. semanticscholar.org The catalyst facilitates the formation of an enolate from cyclohexanone, which then acts as a nucleophile, attacking the carbonyl carbon of a benzaldehyde molecule. kuet.ac.bdaip.org Following this initial condensation and subsequent dehydration, the process is repeated on the other α-carbon of the cyclohexanone ring to yield the final di-substituted product, this compound. nih.gov The resulting products are typically brightly colored crystalline solids, and spectroscopic analysis confirms the formation of the thermodynamically more stable (E,E)-isomers. nih.gov
Sodium hydroxide (B78521) (NaOH) is a frequently used and effective alkaline catalyst for the synthesis of this compound. kuet.ac.bdacs.org In this base-catalyzed pathway, the hydroxide ion abstracts an α-hydrogen from cyclohexanone to form a reactive enolate ion. kuet.ac.bdaip.org This nucleophile then attacks the electrophilic carbonyl carbon of benzaldehyde. The reaction can be performed in a solvent such as ethanol (B145695) or under solvent-free grinding conditions, with the latter offering a greener alternative. nih.govacs.org Studies have shown that even catalytic amounts (e.g., 20 mol%) of solid NaOH can produce excellent yields in a short amount of time. nih.gov
Table 1: Synthesis of this compound Derivatives using Alkaline Catalysis
| Aldehyde | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde | 10% aq. NaOH | Ethanol (EtOH), vigorous stirring | - | acs.orgnih.gov |
| Benzaldehyde | Solid NaOH (20 mol%) | Solvent-free, grinding, 5 min | 98% | nih.gov |
| 4-Methoxybenzaldehyde | NaOH (5 mmol) | Microwave, 2 min | 100% | ugm.ac.idresearchgate.net |
| 4-Chlorobenzaldehyde | NaOH | Ethanol | - | kuet.ac.bd |
Table is generated based on data from multiple sources.
Para-Toluenesulfonic acid (p-TSA) serves as an efficient, inexpensive, and readily available solid acid catalyst for the Claisen-Schmidt condensation. semanticscholar.orgtandfonline.com It is particularly effective under solvent-free conditions, aligning with the principles of green chemistry. tandfonline.comresearchgate.net The reaction is typically carried out by simply mixing the aromatic aldehydes, cycloalkanones, and a catalytic amount of p-TSA and heating the mixture, often at 80°C. semanticscholar.orgtandfonline.com This method works well for aromatic aldehydes with both electron-donating and electron-withdrawing substituents, providing good to excellent yields in a few minutes without the formation of significant by-products. semanticscholar.orgtandfonline.com The catalyst can also be supported on materials like montmorillonite (B579905) K10 to enhance its activity and facilitate recycling. tsijournals.com
Table 2: Synthesis of 2,6-Dibenzylidene Cycloalkanones using p-TSA Catalysis
| Aldehyde | Ketone | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | Cyclohexanone | p-TSA, 80°C, solvent-free | 10 min | 91% | semanticscholar.orgtandfonline.com |
| 4-Chlorobenzaldehyde | Cyclohexanone | p-TSA, 80°C, solvent-free | 8 min | 95% | semanticscholar.orgtandfonline.com |
| 4-Methoxybenzaldehyde | Cyclohexanone | p-TSA, 80°C, solvent-free | 15 min | 92% | semanticscholar.orgtandfonline.com |
Table is generated based on data from referenced scientific papers.
Heterogeneous catalysis using mixed metal oxides, particularly those derived from layered double hydroxides (LDHs), has emerged as a robust method for this synthesis. nih.govmdpi.commdpi.com These materials possess both acidic and basic sites, which are crucial for the condensation reaction. mdpi.com For instance, M²⁺MgAlO and MAlO mixed oxides (where M²⁺ can be Mg, Cu, Co, Zn, Ni) are active catalysts for the solvent-free condensation of benzaldehyde and cyclohexanone at elevated temperatures (e.g., 120-150°C). mdpi.comresearchgate.net Calcined MgFeAl-LDH catalysts have demonstrated high conversion rates (over 90%) and total selectivity towards this compound, while also inhibiting the unwanted oxidation of benzaldehyde. nih.govresearchgate.net The catalytic activity often shows a linear relationship with the basicity of the metal oxide catalyst. nih.govresearchgate.net
Table 3: Metal Oxide Catalyzed Synthesis of this compound
| Catalyst | Conditions | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|
| cLDH-CO₃²⁻/OH⁻-CP | 120°C, 2 h, solvent-free | 93% | 100% | nih.gov |
| MgAlO | 150°C, 2 h, solvent-free | ~80% | 100% | mdpi.com |
Table is generated based on data from multiple sources.
Microwave-Assisted Organic Synthesis (MAOS) offers a significant advantage by dramatically reducing reaction times and often increasing product yields. aip.orgugm.ac.idgrafiati.com This eco-friendly method provides rapid and uniform heating of the reactants. semanticscholar.org The synthesis of this compound and its derivatives via MAOS is typically performed by reacting cyclohexanone with the appropriate benzaldehyde in the presence of a catalyst, such as NaOH, for a very short duration, often just a few minutes. ugm.ac.idresearchgate.netgrafiati.com The efficiency of this method is markedly superior to conventional stirring methods, providing high yields (often >90%) in a fraction of the time. ugm.ac.idresearchgate.net The reaction can be conducted with minimal or no solvent, further enhancing its green credentials. semanticscholar.org
Table 4: Microwave-Assisted Synthesis of this compound Derivatives
| Aldehyde | Catalyst | Time | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde | NaOH | 2 min | 98% | ugm.ac.idresearchgate.net |
| 4-Methoxybenzaldehyde | NaOH | 2 min | 100% | ugm.ac.idresearchgate.net |
| 3,4-Dimethoxybenzaldehyde | NaOH | 2 min | 93% | ugm.ac.idresearchgate.net |
Table is generated based on data from multiple sources.
Catalytic Approaches in Synthesis
Exploration of Solvent-Free Conditions
In a move towards more environmentally benign chemical processes, the synthesis of this compound has been investigated under solvent-free conditions. This approach often involves the use of solid catalysts and microwave irradiation to drive the reaction forward.
One method involves the simple mixing of aromatic aldehydes with cycloalkanones in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) as a solid heterogeneous catalyst. tandfonline.com This solvent-free condition, when heated, has been shown to produce various α,α′-bis(substituted benzylidene) cycloalkanones in good yields within minutes. tandfonline.comsemanticscholar.org The use of recyclable mineral oxides or supported reagents, such as clays, in conjunction with microwave irradiation, represents another green chemistry approach that enhances reaction rates and selectivity. rsc.org
Research has also explored the use of mixed oxides, derived from layered double hydroxide (LDH) precursors, as catalysts for the condensation of cyclohexanol (B46403) and benzaldehyde under solvent-free conditions. mdpi.com In these reactions, this compound is a primary product, formed through a consecutive one-pot dehydrogenation of cyclohexanol to cyclohexanone, followed by the Claisen-Schmidt condensation. mdpi.com Microwave-assisted organic synthesis (MAOS) has also been effectively utilized, demonstrating that reactions can be completed in a significantly shorter time with high yields, often without the need for a solvent. researchgate.netsemanticscholar.orgugm.ac.id
Yield Optimization and Purity Considerations
The optimization of yield and purity for this compound is a critical aspect of its synthesis. Traditional methods using strong acids or bases can lead to side reactions and lower yields. tandfonline.com To address this, various catalysts and reaction conditions have been investigated.
The use of p-toluenesulfonic acid under solvent-free conditions has been shown to produce good to excellent yields of α,α′-bis(substituted benzylidene) cycloalkanones. tandfonline.com It was noted that the electronic nature of substituents on the aromatic aldehyde did not significantly affect the reaction, though p-chlorobenzaldehyde provided a relatively high yield. tandfonline.com Another approach utilizes Turkish perlite (B1173460) supported nickel oxide as a heterogeneous acid catalyst, achieving good isolated yields of 90–93%. nih.gov
A patented method describes heating 2,6-dimethylcyclohexanone, benzaldehyde, and a catalyst (sulfuric acid and Pd/C) to 180-230°C for 40-60 minutes. google.com This process claims a product purity of over 99% and a yield of up to 73%. google.com Furthermore, MgZnAl-LDH catalysts have demonstrated high conversions (over 90%) and total selectivity towards this compound after 2 hours. mdpi.com
Microwave-assisted synthesis using NaOH as a catalyst has also been optimized. researchgate.netugm.ac.id By adjusting the concentration of NaOH, researchers achieved yields of up to 100% for certain derivatives in just two minutes. researchgate.netugm.ac.id
Table 1: Catalyst and Yield Data for the Synthesis of this compound and its Derivatives
| Catalyst | Reaction Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| p-Toluenesulfonic acid | Solvent-free, 80°C | Good to Excellent | --- |
| Turkish perlite supported nickel oxide (15 wt.%) | 120°C, 150 min | 90-93 | --- |
| Sulfuric acid and Pd/C | 180-230°C, 40-60 min | 73 | >99 |
| MgZnAl-LDH | 120°C, 2 h | >90 | Total Selectivity |
Data sourced from multiple studies and patents. tandfonline.comresearchgate.netugm.ac.idnih.govgoogle.commdpi.com Yields may vary based on specific substrates and reaction scales.
Alternative Synthetic Approaches
Beyond the prevalent Claisen-Schmidt condensation, other synthetic routes to this compound have been developed.
Synthesis via Mannich Base Elimination
An alternative synthesis involves the elimination reaction of a Mannich base. Specifically, 2-(phenyl(phenylamino)methyl)cyclohexanone, a Mannich base, undergoes an elimination reaction when refluxed in acetic acid to yield this compound. jetir.orgresearchgate.netresearchgate.net The proposed mechanism suggests that the Mannich base undergoes retrosynthesis in acetic acid to form cyclohexanone and a Schiff base. The cyclohexanone then reacts with two molecules of the Schiff base to form a dimannich base, which subsequently eliminates to give the final product in good yield and purity. researchgate.net This method is presented as a novel and simple route for the preparation of bis-benzylidene cyclohexanones. researchgate.netresearchgate.net
Chemical Transformations and Reactivity Studies
The reactivity of this compound has been a subject of investigation, particularly its behavior under non-conventional reaction conditions.
Reactions in High-Temperature Water
The behavior of this compound and its derivatives in high-temperature water (220–250°C) under microwave conditions without an added catalyst has been explored. publish.csiro.aupublish.csiro.auresearchgate.net These studies reveal that the compound undergoes specific transformations driven by the unique properties of water at elevated temperatures.
Under high-temperature aqueous conditions, the predominant reaction is a retro-Claisen-Schmidt process. publish.csiro.aupublish.csiro.auresearchgate.net This involves the hydrolytic cleavage of one of the benzylic positions, leading to the formation of a 2-benzylidenecyclohexanone (B74925) derivative and the corresponding aryl aldehyde. publish.csiro.aupublish.csiro.auresearchgate.net It was observed that this compound itself was more reactive than its mono-substituted counterpart, 2-benzylidenecyclohexanone. publish.csiro.au The susceptibility of the dienone to hydrolysis was found to be influenced by the presence of electron-withdrawing or electron-donating groups on the aryl rings, with substituted derivatives being more reactive than the parent molecule. publish.csiro.aupublish.csiro.auresearchgate.net
Table 2: Products of Retro-Claisen-Schmidt Reaction of this compound Derivatives in High-Temperature Water
| Starting Dienone (Substituent) | Major Products |
|---|---|
| This compound (H) | 2-Benzylidenecyclohexanone, Benzaldehyde |
| 2,6-bis(4-Methoxybenzylidene)cyclohexanone (4-OCH₃) | 2-(4-Methoxybenzylidene)cyclohexanone, 4-Methoxybenzaldehyde |
| 2,6-bis(2-Methoxybenzylidene)cyclohexanone (2-OCH₃) | 2-(2-Methoxybenzylidene)cyclohexanone, 2-Methoxybenzaldehyde, Salicylaldehyde |
| 2-Benzylidene,6-(4-methoxybenzylidene)cyclohexanone (H, 4-OCH₃) | Benzaldehyde, 4-Methoxybenzaldehyde |
Data derived from studies on reactions in high-temperature water. publish.csiro.au
Hydrolytic Attack at the Benzylic Position
The chemical stability of this compound has been investigated under specific conditions, particularly in high-temperature water. When subjected to water at temperatures ranging from 220–250°C using microwave-assisted heating and without an external catalyst, the compound undergoes hydrolysis. publish.csiro.auresearchgate.net The primary pathway for this degradation is a hydrolytic attack specifically at the benzylic position. publish.csiro.auresearchgate.netresearchgate.net This reaction cleaves one of the benzylidene groups from the cyclohexanone core.
The result of this hydrolytic cleavage is the formation of a 2-benzylidenecyclohexanone derivative and the corresponding liberation of an aryl aldehyde. publish.csiro.auresearchgate.net This process represents a retro-Claisen-Schmidt condensation reaction, effectively reversing the final step of its synthesis. publish.csiro.au
Influence of Electron-Withdrawing and -Donating Substituents on Hydrolysis
The susceptibility of the this compound framework to hydrolysis is significantly influenced by the electronic nature of substituents on its aromatic rings. publish.csiro.auresearchgate.net Research has demonstrated that the introduction of either electron-withdrawing groups (such as nitro or halo groups) or electron-donating groups (such as methoxy) onto the phenyl rings increases the rate of hydrolysis compared to the unsubstituted parent compound. publish.csiro.auresearchgate.netnih.gov
This enhanced reactivity in both cases suggests a complex mechanism. Electron-donating groups, like the dimethylamino group, increase the electron density of the system, which can affect the stability of intermediates. nih.gov Conversely, electron-withdrawing groups can also destabilize the molecule, making it more prone to nucleophilic attack by water at the benzylic position. publish.csiro.auresearchgate.net The parent this compound, lacking these electronic influences, exhibits greater stability under these high-temperature aqueous conditions. publish.csiro.auresearchgate.net
| Substituent Type on Aryl Ring | Effect on Hydrolysis Rate (Compared to Unsubstituted) | Reference |
|---|---|---|
| Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂) | More susceptible to hydrolysis | publish.csiro.auresearchgate.netnih.gov |
| Electron-Withdrawing Groups (e.g., -Cl, -NO₂) | More susceptible to hydrolysis | publish.csiro.auresearchgate.netnih.gov |
| None (Parent Compound) | Baseline (less susceptible than substituted derivatives) | publish.csiro.auresearchgate.net |
Potential for [2+2]-Photocycloaddition Reactions in the Solid State
The cross-conjugated system of double bonds in this compound suggests a potential for [2+2]-photocycloaddition (PCA) reactions, a common transformation for enones. nih.gov However, for this reaction to occur in the solid state, specific crystal packing arrangements are required, where the double bonds of adjacent molecules are aligned in close proximity.
X-ray diffraction studies of various this compound derivatives reveal that the molecules, while relatively flat, are generally nonplanar. acs.org The phenyl rings are often twisted with respect to the central enone system. nih.govacs.org This molecular geometry prevents the necessary stacking arrangement of the molecules within the crystal lattice that is crucial for a solid-state [2+2]-photocycloaddition to take place. nih.govacs.org Consequently, it is suggested that for the [2+2]-photocycloaddition of these compounds to be successful in the solid state, the use of a supramolecular template may be necessary to pre-organize the molecules into a suitable geometry for the reaction. nih.govacs.org
Exploration of Further Derivatization for Novel Compounds
The this compound scaffold serves as a versatile starting material for the synthesis of a variety of more complex, heterocyclic compounds through diverse reaction pathways.
One area of exploration involves cycloaddition reactions. For instance, reacting this compound with thiosemicarbazide (B42300) leads to the formation of novel pyrazoline derivatives. koyauniversity.org Another approach is the [3+2]-dipolar cycloaddition reaction with azomethine ylides, which can be generated in situ from isatin (B1672199) derivatives, to produce complex di-spirooxindole analogs. mdpi.com
The enone system is also reactive toward various nucleophiles. The reaction with alkylguanidines results in the synthesis of 2-alkylamino-8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydroquinazolines. grafiati.com Similarly, treatment with hydrazine (B178648) hydrate (B1144303) yields (E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole. researchgate.net Furthermore, reactions with enamines have been shown to produce dihydropyrans. mdma.ch These examples highlight the utility of this compound as a precursor for generating a wide range of novel chemical entities.
| Reactant | Resulting Compound Class/Derivative | Reference |
|---|---|---|
| Thiosemicarbazide | Pyrazoline derivatives | koyauniversity.org |
| Isatin Derivatives (via azomethine ylides) | Di-spirooxindole analogs | mdpi.com |
| Alkylguanidines | Hexahydroquinazoline derivatives | grafiati.com |
| Hydrazine Hydrate | Hexahydro-2H-indazole derivative | researchgate.net |
| Enamines | Dihydropyrans | mdma.ch |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of 2,6-Dibenzylidenecyclohexanone, revealing information about the proton and carbon environments, the molecule's conformation in solution, and its stereochemistry.
The ¹H NMR spectrum of this compound provides distinct signals that correspond to the different types of protons in the molecule. Due to the molecule's symmetry in the predominant E,E configuration, the two benzylidene groups are chemically equivalent, simplifying the spectrum.
Key proton environments observed in the spectrum (typically run in CDCl₃) include:
Vinylic Protons (=CH): The two protons on the exocyclic double bonds appear as a sharp singlet. This equivalence is a strong indicator of the molecule's symmetry. jetir.org
Aromatic Protons (Ar-H): The protons on the two phenyl rings typically appear as a series of multiplets in the aromatic region of the spectrum. jetir.org
Cyclohexanone (B45756) Protons (CH₂): The six protons of the cyclohexanone ring are observed as two distinct signals. The four protons at the C-3 and C-5 positions (allylic) are equivalent and appear as a multiplet, while the two protons at the C-4 position appear as a separate multiplet at a different chemical shift. jetir.org
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Reference |
|---|---|---|---|---|
| Vinylic (=CH) | ~7.84 | Singlet (s) | 2H | jetir.org |
| Aromatic (Ar-H) | ~7.34 - 7.50 | Multiplet (m) | 10H | jetir.org |
| Allylic (C₃-H₂, C₅-H₂) | ~2.89 - 3.02 | Multiplet (m) | 4H | jetir.org |
| Aliphatic (C₄-H₂) | ~1.82 | Multiplet (m) | 2H | jetir.org |
The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon skeleton. Each unique carbon atom in the structure gives a distinct signal.
The key signals in the ¹³C NMR spectrum are:
Carbonyl Carbon (C=O): A single resonance in the downfield region, characteristic of a ketone carbonyl group. Its chemical shift around 190 ppm reflects the α,β-unsaturated nature of the ketone. jetir.org
Vinylic and Aromatic Carbons: A series of signals corresponding to the carbons of the phenyl rings and the exocyclic double bonds. jetir.org
Aliphatic Carbons: Resonances for the methylene (B1212753) carbons of the cyclohexanone ring (C-3/C-5 and C-4). jetir.org
| Carbon Type | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Carbonyl (C=O) | ~190.41 | jetir.org |
| Vinylic (=CH) | ~136.96 | jetir.org |
| Aromatic (ipso-C) | ~136.01 | jetir.org |
| Vinylic (C-2/C-6) | ~136.23 | jetir.org |
| Aromatic (Ar-C) | ~128.41, ~128.61, ~130.39 | jetir.org |
| Allylic (C-3/C-5) | ~28.48 | jetir.org |
| Aliphatic (C-4) | ~23.04 | jetir.org |
In solution, the cyclohexanone ring of this compound deviates from the ideal "chair" conformation found in simple cyclohexanones. researchgate.net Density functional theory (DFT) calculations and NMR data suggest that the central ring adopts a conformation that is nearly a 'half chair'. researchgate.net This conformation helps to accommodate the steric strain and maximize the planarity of the conjugated π-system, which includes the carbonyl group and the two benzylidene moieties. researchgate.net The equivalence of the two benzylidene groups observed in the NMR spectra at room temperature indicates either a static, symmetric conformation or, more likely, rapid conformational averaging on the NMR timescale.
The Claisen-Schmidt condensation reaction used to synthesize this compound typically yields the thermodynamically more stable E,E-isomer with high stereoselectivity. jetir.org This geometry is confirmed by NMR spectroscopy. The observation of a single, sharp resonance for the two vinylic protons is a key piece of evidence, as E,Z or Z,Z isomers would be less symmetrical and would produce more complex signals in the vinylic region of the ¹H NMR spectrum. X-ray diffraction studies have also confirmed the E,E-geometry in the solid state.
Conformational Analysis in Solution via NMR
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is instrumental in identifying the functional groups present in this compound by measuring the absorption of infrared radiation corresponding to specific molecular vibrations.
The FT-IR spectrum (typically from a KBr disc) shows several characteristic absorption bands:
C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group. For this compound, this band appears at a lower wavenumber (around 1660 cm⁻¹) compared to a simple saturated ketone (~1715 cm⁻¹). iosrjournals.orgacs.org This shift is a direct result of the extended conjugation of the carbonyl group with the two exocyclic double bonds and phenyl rings, which delocalizes the π-electron density and weakens the C=O bond. orgchemboulder.comlibretexts.org
C=C Stretch: Absorptions corresponding to the stretching of the carbon-carbon double bonds of the vinylic groups and the aromatic rings are observed in the 1570-1610 cm⁻¹ region. acs.orgrsc.org
C-H Stretch: Signals for aromatic and vinylic C-H stretching appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclohexanone ring appears just below 3000 cm⁻¹. acs.org
| Vibrational Mode | Absorption Range (cm⁻¹) | Intensity | Reference |
|---|---|---|---|
| C=O Stretch (conjugated ketone) | ~1658 - 1667 | Strong | acs.orgrsc.org |
| C=C Stretch (alkene and aromatic) | ~1574 - 1606 | Medium-Strong | acs.orgrsc.org |
| Aromatic C-H Stretch | ~3022 | Medium | acs.org |
| Aliphatic C-H Stretch | ~2927 - 2964 | Medium | acs.org |
Carbonyl mode splitting typically refers to the presence of multiple C=O stretching bands in an IR spectrum, which arises from the symmetric and asymmetric vibrations of two or more coupled carbonyl groups within the same molecule (e.g., in anhydrides or dicarbonyl compounds). Since this compound possesses only a single carbonyl group, splitting of this vibrational mode is not an expected or observed feature. The spectrum displays a single, intense C=O absorption band, the position of which is primarily influenced by resonance effects from the extensive α,β-unsaturation. orgchemboulder.comlibretexts.org The lowering of the carbonyl stretching frequency is attributed to the mesomeric effect and π-orbital conjugation throughout the planar -CH=C-(C=O)-C=CH- system. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique used to study the electronic transitions within molecules like this compound. The absorption of UV or visible light excites electrons from lower energy ground states to higher energy excited states. For this compound, the principal absorption bands observed in its UV-Vis spectrum are attributed to π-π* and n-π* electronic transitions. mdpi.com These transitions arise from the extensive conjugation present in the molecule, involving the two benzylidene groups and the cyclohexanone core. mdpi.com
The unsubstituted this compound exhibits an absorption maximum (λmax) at approximately 330 nm in solvents like ethanol (B145695) and methanol. acs.orgkuet.ac.bdrsc.org This absorption is primarily due to the π-π* transition within the conjugated system. mdpi.com The specific position and intensity of these absorption bands are highly sensitive to the molecule's chemical environment and structural modifications.
Solvatochromic Behavior and Solvent Polarity Effects
Solvatochromism is the phenomenon where the color of a solution changes due to a change in the solvent. This effect is a direct consequence of the differential solvation of the ground and excited states of the solute molecule. For this compound and its derivatives, a general trend of positive solvatochromism is observed, meaning the absorption maximum shifts to a longer wavelength (a bathochromic or red shift) as the polarity of the solvent increases. acs.orgkuet.ac.bd
This behavior suggests that the excited state of the molecule is more polar than the ground state. acs.org In polar protic solvents like ethanol, the excited state is stabilized to a greater extent than the ground state through dipole-dipole interactions and hydrogen bonding, leading to a lower energy gap for the electronic transition and thus a red shift in the absorption maximum. acs.orgkuet.ac.bd The effect is generally observed in the order of increasing λmax: dichloromethane (B109758) < ethyl acetate (B1210297) < ethanol. acs.orgkuet.ac.bd
However, there are exceptions to this trend. For instance, derivatives with electron-withdrawing substituents like chloro and nitro (2,6-bis(4-chloro-benzylidene)-cyclohexanone and 2,6-bis(4-nitro-benzylidene)-cyclohexanone) may show a deviation from this positive solvatochromism. acs.org
The table below illustrates the solvatochromic effect on the absorption maxima (λmax) of this compound and some of its derivatives in different solvents.
Table 1: Solvent Effect on the Absorption Maxima (λmax in nm) of Substituted 2,6-Dibenzylidenecyclohexanones
| Substituent (X) | Dichloromethane (nm) | Ethyl Acetate (nm) | Ethanol (nm) |
|---|---|---|---|
| H | 308 | 323.5 | 330 |
| p-Cl | 333 | 328.5 | 333 |
| p-NO₂ | 340 | 336 | 340 |
| p-OCH₃ | 340.5 | 352 | 359 |
| p-N(CH₃)₂ | 358.5 | 421.5 | 452 |
Data sourced from ACS Omega. acs.org
Influence of Substituents on Absorption Maxima
The electronic nature of the substituents on the para position of the benzylidene rings has a profound impact on the UV-Vis absorption maxima of this compound derivatives. The introduction of substituents alters the electronic distribution within the conjugated system, thereby affecting the energy of the π-π* transitions.
Electron-donating groups (EDGs) generally cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted compound. kuet.ac.bd This is because EDGs, such as methoxy (B1213986) (-OCH₃) and dimethylamino (-N(CH₃)₂), increase the electron density in the conjugated system, which can stabilize the excited state through internal charge transfer, thus lowering the energy required for the electronic transition. acs.org The effect is particularly pronounced with the strong electron-donating dimethylamino group, which results in a significant red shift. acs.orgkuet.ac.bd
Conversely, electron-withdrawing groups (EWGs) like chloro (-Cl) and nitro (-NO₂) have a much smaller effect on the absorption maxima. acs.orgkuet.ac.bd In some cases, they may cause a slight bathochromic shift compared to the unsubstituted compound, but the effect is significantly less than that of strong EDGs. acs.orgkuet.ac.bd
The table below summarizes the effect of different para-substituents on the absorption maximum (λmax) of this compound in ethanol.
Table 2: Influence of Substituents on the Absorption Maxima (λmax in nm) in Ethanol
| Substituent (X) | λmax (nm) |
|---|---|
| H | 330 |
| p-Cl | 333 |
| p-NO₂ | 340 |
| p-OCH₃ | 359 |
| p-N(CH₃)₂ | 452 |
Data sourced from ACS Omega and other research articles. acs.orgkuet.ac.bd
This systematic variation in the absorption maxima highlights the tunability of the electronic properties of this compound derivatives through synthetic modification.
Crystallographic Analysis and Solid State Structure
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the atomic and molecular structure of a crystalline solid.
Crystallographic analyses have revealed that 2,6-dibenzylidenecyclohexanone and its substituted derivatives predominantly crystallize in the monoclinic system. For instance, (2E,6E)‐2,6‐bis({[4‐(trifluoromethyl)phenyl]methylidene})cyclohexanone, a derivative, crystallizes in the monoclinic space group P21/n. researchgate.net Similarly, other derivatives have been reported to crystallize in the monoclinic P21/c space group. lookchem.com However, variations can occur depending on the substituents on the benzylidene rings; for example, a derivative with specific substitutions was found to crystallize in the orthorhombic system with the space group Pna21. lookchem.com The space group provides critical information about the symmetry elements present in the crystal lattice.
Table 1: Crystallographic Data for a this compound Derivative
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₂H₁₆F₆O |
| Molecular Weight (Mr) | 410.35 |
| Crystal System | Monoclinic |
| Space Group | P2/n |
| a (Å) | 29.3527(12) |
| b (Å) | 8.3147(3) |
| c (Å) | 32.7452(14) |
| β (°) | 112.437(2) |
| V (ų) | 7386.8(5) |
| Z | 16 |
| Temperature (K) | 100 |
Data for (2E,6E)‐2,6‐bis({[4‐(trifluoromethyl)phenyl]methylidene})cyclohexanone. researchgate.net
Table 2: Selected Dihedral Angles in this compound Derivatives
| Compound | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) |
|---|---|---|
| (2E,6E)-2,6-Dibenzylidenecyclohexanone (1a) | 26.8(1) | 39.1(1) |
| Derivative 1b | 10.4 | 24.4 |
| Derivative 1c (Molecule 1) | 14.1(5) | 12.5(5) |
| Derivative 1c (Molecule 2) | 23.8(6) | 23.1(6) |
| Derivative 1d (Molecule 1) | 19.1(2) | 31.1(2) |
| Derivative 1d (Molecule 2) | 23.3(2) | 21.9(2) |
Data from a study on structure-property relationships of dibenzylidenecyclohexanones. photonics.ruacs.org
Dihedral Angles and Molecular Non-Planarity
Powder X-ray Diffraction Analysis
While single crystal X-ray diffraction provides detailed structural information, powder X-ray diffraction (PXRD) is a valuable technique for phase identification and for studying crystalline materials in a polycrystalline form. The PXRD pattern of a crystalline solid is a unique fingerprint of its crystal structure. For materials like this compound, PXRD can be used to confirm the crystalline phase of a synthesized bulk sample and to ensure its purity. For example, in the synthesis of catalysts where this compound is the product, XRD studies are used to identify the stable phases of the catalytic materials involved in the reaction. researchgate.net
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of 2,6-dibenzylidenecyclohexanone and its derivatives. researchgate.netresearchgate.net
Optimization of Molecular Geometries
Theoretical calculations have been extensively used to determine the optimized molecular geometry of this compound and its substituted analogues. researchgate.netacs.org These studies confirm that the molecule generally adopts a non-planar, flattened shape. nih.gov The central cyclohexanone (B45756) ring is often found in a distorted chair or a nearly "half chair" conformation rather than the energetically favored chair conformation. nih.gov
The orientation of the benzylidene groups relative to the cyclohexanone core is a critical aspect of its geometry. The molecule predominantly exists in the (2E,6E) stereochemical configuration, which is the thermodynamically favored trans arrangement. The planarity of the molecule can be influenced by substituents on the benzene (B151609) rings. For instance, in some substituted derivatives, the twist of the benzene rings with respect to the −C=C–C(O)–C=C system can be significant, with dihedral angles varying. nih.govphotonics.ru In one case, a derivative with a specific substituent was found to adopt a strictly planar structure in its crystal lattice. nih.govphotonics.ru Quantum chemical calculations have shown a correlation between the electron-donating ability of substituents and the torsion angles within the molecule. nih.gov
Basis Set Selection and Energy Calculations
A variety of basis sets have been employed in the DFT calculations of this compound derivatives to achieve a balance between computational cost and accuracy. Commonly used basis sets include B3LYP/6-311G+(d,p) and APFD/6-311+G(d,p). researchgate.netacs.orgnih.gov
In a comparative study of these two basis sets, it was found that the APFD/6-311+G(d,p) basis set provided the lowest single point energy for the studied bischalcone derivatives, with values ranging from 445 to 655 kcal/mol. researchgate.netacs.orgnih.gov This suggests that the APFD functional may offer a more accurate description of the system's energy. Time-dependent DFT (TD-DFT) calculations have also been performed to investigate the electronic absorption spectra of these compounds. acs.org
Table 1: Comparison of Basis Sets for Energy Calculations of this compound Derivatives
| Basis Set | Energy Range (kcal/mol) | Reference |
| B3LYP/6-311G+(d,p) | Not specified as lowest | researchgate.netacs.org |
| APFD/6-311+G(d,p) | 445–655 (Lowest) | researchgate.netacs.orgnih.gov |
| PBE0/6-31+G(d,p) | Not specified | photonics.ru |
| B3LYP/6-31G(d,p) | Not specified | researchgate.net |
Note: This table is generated based on available data and is for illustrative purposes.
Vibrational Frequency Analysis
Vibrational frequency analysis is a crucial computational step to confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface. For this compound and its derivatives, harmonic vibrational frequencies are typically calculated at the same level of theory used for geometry optimization. acs.org The absence of imaginary frequencies in the calculated vibrational spectra confirms that the structure is a stable minimum. researchgate.net
These theoretical vibrational analyses complement experimental spectroscopic techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy. nih.gov For instance, the lowering of the carbonyl (C=O) stretching frequency observed experimentally can be attributed to the mesomeric effect and π-orbital conjugation, which are well-described by the computational models. nih.gov
Quantum Chemical Parameters
Quantum chemical parameters derived from DFT calculations provide a theoretical framework for understanding the reactivity and electronic nature of this compound. researchgate.netacs.org
Ionization Potential and Electron Affinity
The ionization potential (I) and electron affinity (A) are fundamental electronic properties that can be related to the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively. acs.orgchristuniversity.in Specifically, the energy of the HOMO corresponds to the ionization potential, while the LUMO energy relates to the electron affinity. acs.org
Direct calculations of vertical ionization potential and electron affinity have shown that for this compound derivatives, electron detachment occurs from the HOMO-1 orbital, which is nearly degenerate with the HOMO, while electron attachment happens at the LUMO. nih.gov These calculated values have been found to correlate well with experimentally determined oxidation and reduction potentials. acs.org
Chemical Hardness and Softness
Chemical hardness (η) and softness (S) are concepts derived from the HOMO-LUMO energy gap. orientjchem.org A molecule with a large HOMO-LUMO gap is considered "hard" and less reactive, whereas a molecule with a small gap is "soft" and more reactive. acs.orgorientjchem.org The chemical hardness and softness can be calculated from the ionization potential and electron affinity. orientjchem.org For this compound derivatives, a small HOMO-LUMO gap is indicative of a soft molecule with high reactivity, which can promote charge transfer interactions within the molecule. acs.org
Table 2: Calculated Quantum Chemical Parameters for a this compound Derivative (DBCH)
| Parameter | Value | Reference |
| Chemical Hardness (η) | Not specified | orientjchem.org |
| Chemical Softness (S) | 0.9699 | orientjchem.org |
| Chemical Potential (µ) | 3.388 | orientjchem.org |
Note: This table presents data for a specific derivative (DBCH) as reported in the literature and is for illustrative purposes.
Electronegativity and Electrophilicity Index
Quantum chemical parameters, including electronegativity (χ) and electrophilicity index (ω), are crucial for defining the chemical reactivity of a molecule. nih.gov Electronegativity describes an atom's or a functional group's ability to attract electrons, while the electrophilicity index quantifies the energy change when a molecule is saturated with electrons. researchgate.net
Studies have calculated these values for this compound (referred to as 1a or DBC) and its substituted derivatives. For the parent compound, the electronegativity (χ) was determined to be 4.42 eV. nih.govacs.org Another study reported a similar value of 4.58 eV. acs.org The electrophilicity index (ω) for this compound has been calculated as 5.01 eV and 5.549 eV in separate analyses. acs.orgacs.org
The nature of substituents on the benzylidene rings significantly influences these parameters. For instance, the presence of a strong electron-donating group like dimethylamino in 2,6-bis(4-dimethylamino-benzylidene)-cyclohexanone lowers the electronegativity to 3.52 eV. nih.govacs.org Conversely, electron-withdrawing groups can alter these electronic properties. These descriptors suggest that the reactivity of the molecule in redox processes can be modulated through synthetic modifications. acs.org
| Compound | Substituent (X) | Electronegativity (χ) | Electrophilicity Index (ω) | Source |
|---|---|---|---|---|
| This compound | -H | 4.42 | 5.01 | nih.govacs.org |
| 2,6-bis(4-chloro-benzylidene)-cyclohexanone | 4-Cl | 4.61 | 5.59 | nih.govacs.org |
| 2,6-bis(4-nitro-benzylidene)-cyclohexanone | 4-NO₂ | 5.41 | 7.87 | nih.govacs.org |
| 2,6-bis(4-methoxy-benzylidene)-cyclohexanone | 4-OCH₃ | 4.01 | 4.42 | nih.govacs.org |
| 2,6-bis(4-dimethylamino-benzylidene)-cyclohexanone | 4-N(CH₃)₂ | 3.52 | 3.79 | nih.govacs.org |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) analysis is a powerful tool for predicting the electronic transitions and reactivity of a conjugated system. acs.orgresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) relates to the ionization potential (the ability to donate an electron), while the LUMO energy (ELUMO) is associated with the electron affinity (the ability to accept an electron). nih.govacs.org
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. orientjchem.org A large gap suggests a hard, less reactive molecule, whereas a small gap indicates a soft, more reactive molecule. acs.orgresearchgate.net For this compound (DBCH), the HOMO-LUMO energy gap has been theoretically calculated to be 2.654 eV. orientjchem.org The HOMO and LUMO are typically distributed across the entire molecule, indicating significant conjugation of the π-electron system. acs.orgresearchgate.net A small energy gap, as seen in DBCH and its derivatives, facilitates easier π-π* electronic transitions and points towards higher chemical reactivity. orientjchem.org
| Compound | EHOMO | ELUMO | Energy Gap (ΔE) | Source |
|---|---|---|---|---|
| This compound (DBCH) | -4.714 | -2.062 | 2.654 | orientjchem.org |
| 2,6-bis(4-chlorobenzylidene)cyclohexanone (CBCH) | -5.0689 | -1.1202 | 3.9487 | orientjchem.org |
Charge Transfer Interactions within Molecules
The electronic structure of this compound allows for significant intramolecular charge transfer (ICT) interactions. mdpi.com This phenomenon is largely dependent on the nature of the conjugated system. kuet.ac.bd The delocalization of the π-electrons across the molecule, as revealed by FMO analysis, is a key factor promoting these charge transfer events. acs.orgresearchgate.net
Molecules with a small HOMO-LUMO gap are typically associated with enhanced charge transfer characteristics. acs.org For example, in derivatives like 2,6-bis(4-dimethylamino-benzylidene)-cyclohexanone, the presence of strong electron-donating groups leads to a smaller energy gap, indicating a soft molecule with high reactivity and promoting eventual charge transfer (CT) interactions. acs.orgresearchgate.net This internal charge transfer is fundamental to the molecule's solvatochromic and other photophysical properties, where the dipole moment of the molecule changes upon electronic excitation. mdpi.comkuet.ac.bd
Molecular Docking Studies
The structural framework of this compound has been utilized as a basis for designing molecules with potential therapeutic applications, which have been evaluated through in silico molecular docking studies. lookchem.comopenbioinformaticsjournal.com These computational simulations predict the binding affinity and interaction patterns of a ligand with a biological target receptor. openbioinformaticsjournal.com
Derivatives of this compound have been investigated as potential anticancer agents. In one study, di-spirooxindole analogs synthesized from cyclohexanone-based chalcones were docked into the murine double minute 2 (MDM2) protein, a known regulator of the p53 tumor suppressor. nih.govsemanticscholar.org The results suggested that these spirooxindole analogs could potentially inhibit the activity of MDM2, providing a plausible mechanism for their observed anticancer effects. nih.govsemanticscholar.org
In another study, dibenzylidene-cyclohexanone-based curcumin (B1669340) analogs were evaluated as inhibitors of the human estrogen receptor alpha (ERα), a key target in breast cancer therapy. openbioinformaticsjournal.comopenbioinformaticsjournal.com Molecular docking revealed that several analogs exhibited strong binding affinities to ERα. Notably, some analogs showed better binding energy values (e.g., -11.10 kcal/mol and -12.06 kcal/mol) than the established drug tamoxifen (B1202) (-10.45 kcal/mol) and curcumin (-9.18 kcal/mol), identifying them as potent potential inhibitors. openbioinformaticsjournal.comopenbioinformaticsjournal.com Furthermore, the parent compound has shown high binding affinity in docking studies against key neurological targets, including monoamine oxidase B, acetylcholinesterase, and serotonin (B10506) transporters, suggesting potential for neuroprotective applications. lookchem.com
| Compound | Binding Energy (kcal/mol) | Target Protein | Source |
|---|---|---|---|
| Analog 1 | -10.76 | ERα | openbioinformaticsjournal.com |
| Analog 4 | -11.10 | ERα | openbioinformaticsjournal.comopenbioinformaticsjournal.com |
| Analog 12 | -12.06 | ERα | openbioinformaticsjournal.com |
| Tamoxifen (Reference) | -10.45 | ERα | openbioinformaticsjournal.comopenbioinformaticsjournal.com |
| Curcumin (Reference) | -9.18 | ERα | openbioinformaticsjournal.comopenbioinformaticsjournal.com |
Applications in Materials Science
Nonlinear Optical (NLO) Materials
Compounds based on the (E,E)-2,6-dibenzylidenecyclohexanone framework are actively investigated for their potential in nonlinear optical (NLO) materials. researchgate.nettandfonline.comsemanticscholar.org NLO materials are crucial for technologies that involve modulating light, such as in optical signal processing. ijsart.com The interest in these organic compounds stems from their specific electronic structures, which feature a highly delocalized electron system. mdpi.com This delocalization allows for significant charge transfer and high molecular hyperpolarizability, which are key requirements for NLO activity. Research has highlighted that these derivatives are promising candidates for the development of new materials with specific optical characteristics. ijsart.comsmolecule.com
Liquid Crystalline Polymers
The rigid and well-defined structure of 2,6-dibenzylidenecyclohexanone derivatives makes them suitable building blocks for the synthesis of liquid crystalline polymers. researchgate.nettandfonline.comsemanticscholar.org The incorporation of these chalcone-based units into polymer chains can induce liquid crystalline behavior, a state of matter with properties between those of a conventional liquid and a solid crystal. smolecule.com This has led to the development of new arylidene–siloxane polyethers and polyesters that exhibit not only liquid-crystalline phases but also photosensitive properties. acs.org Such materials are of interest for applications in advanced display technologies and sensors. smolecule.com
pH Sensors and Acidochromic Behavior in Optical Devices
Several derivatives of this compound exhibit pronounced acidochromic behavior, meaning their color changes in response to variations in pH. mdpi.comresearchgate.net This property is central to their application as pH sensors and in optical switching devices. The color change is a result of the protonation or deprotonation of specific functional groups on the molecule, which alters its electronic structure and, consequently, its light absorption spectrum. researchgate.netacs.org
A notable example is 2,6-bis(4-dimethylamino-benzylidene)-cyclohexanone, which shows significant acidochromic shifts. mdpi.comacs.org When titrated with an acid like hydrochloric acid (HCl) in an ethanol (B145695) solution, the chromophoric N,N-dimethylamino group is preferentially protonated. researchgate.netacs.org This leads to the formation of a quaternary salt, deactivating the resonance system and causing a visible change in the solution's color and a shift in its absorption maxima. researchgate.netacs.org Similarly, 2,6-bis(4-hydroxybenzylidene) cyclohexanone (B45756) has been identified as a probe for colorimetric and fluorometric assays due to its response to pH changes. mdpi.comresearchgate.net
The absorption properties are highly dependent on the substituent groups attached to the benzylidene rings. Electron-donating groups tend to cause a bathochromic shift (to longer wavelengths), while electron-withdrawing groups have a lesser effect. acs.org
Table 1: UV-Vis Absorption Maxima of Substituted this compound Derivatives in Ethanol
| Compound Name | Substituent Group | Absorption Maxima (λmax) in Ethanol |
| This compound | -H | 330 nm acs.orgkuet.ac.bd |
| 2,6-bis(4-chlorobenzylidene)-cyclohexanone | -Cl (electron-withdrawing) | 333 nm acs.org |
| 2,6-bis(4-nitrobenzylidene)-cyclohexanone | -NO2 (electron-withdrawing) | 340 nm acs.org |
| 2,6-bis(4-methoxybenzylidene)-cyclohexanone | -OCH3 (electron-donating) | 359 nm acs.org |
| 2,6-bis(4-dimethylamino-benzylidene)-cyclohexanone | -N(CH3)2 (electron-donating) | 452 nm acs.orgkuet.ac.bd |
Fluorescent Sensors for Metal Ion Detection
Certain derivatives of this compound have been developed as highly selective and sensitive fluorescent sensors for detecting toxic heavy metal ions in aqueous solutions. mdpi.com These sensors often operate on a "fluorescence-on" mechanism, where the fluorescence intensity increases significantly upon binding with the target metal ion. researchgate.net
For instance, a curcumin-based derivative, (2E,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone, was designed as a probe for the detection of mercury ions (Hg²+). researchgate.net This probe demonstrates chelation-enhanced fluorescence upon interaction with Hg²+, with a rapid response and a low limit of detection. researchgate.net
Another derivative, 2,6-bis(E)-4-methylbenzylidine)-cyclohexan-1-one, has been successfully synthesized and employed as a fluorescent-on sensor for the ultra-selective detection of chromium ions (Cr³⁺) in aqueous media. researchgate.netnih.gov This sensor showed a highly selective response to chromium over other tested heavy metal ions. researchgate.netresearchgate.net The binding stoichiometry between the sensor and the chromium ion was determined to be 2:1. researchgate.netnih.gov
Table 2: Performance of this compound-Based Fluorescent Sensors
| Sensor Compound | Target Ion | Detection Limit | Binding Stoichiometry (Sensor:Ion) |
| (2E,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone | Hg²⁺ | 2.7 nM researchgate.net | Not Specified |
| 2,6-bis(E)-4-methylbenzylidine)-cyclohexan-1-one | Cr³⁺ | 2.3 x 10⁻⁹ M (2.3 nM) researchgate.netnih.govresearchgate.net | 2:1 researchgate.netnih.gov |
Corrosion Inhibitors
This compound and its derivatives have proven to be effective corrosion inhibitors for metals, particularly for carbon steel in acidic environments like 1 M hydrochloric acid (HCl). mdpi.comresearchgate.netresearchgate.net These organic compounds function by adsorbing onto the metal surface, forming a protective layer that shields the metal from the corrosive medium. researchgate.net
Studies show that 2,6-di((E)-benzylidene) cyclohexan-1-one (DBC) acts as a mixed-type inhibitor, meaning it suppresses both the anodic and cathodic reactions of the corrosion process. researchgate.net The inhibition efficiency increases with the concentration of the compound, reaching up to 88% in some studies. researchgate.net The adsorption mechanism is identified as chemisorption, where strong chemical bonds are formed between the inhibitor molecules and the steel surface, a process that follows the Langmuir adsorption isotherm. researchgate.net
Table 3: Corrosion Inhibition Efficiency of 2,6-di((E)-benzylidene) cyclohexan-1-one (DBC) on Carbon Steel in 1 M HCl
| DBC Concentration | Inhibition Efficiency (%) |
| 0.1 mM | 68% |
| 0.2 mM | 78% |
| 0.3 mM | 83% |
| 0.4 mM | 86% |
| 0.5 mM | 88% |
| Data derived from graphical representations in the cited source. researchgate.net |
Investigations into Biological Activities and Structure Activity Relationships
Anticancer and Cytotoxic Activity
Derivatives of 2,6-dibenzylidenecyclohexanone have demonstrated significant cytotoxic properties against various cancer cell lines. researchgate.net These compounds are considered monocarbonyl analogues of curcumin (B1669340) and have been developed to improve upon the limited clinical utility of natural curcumin by enhancing stability and bioavailability. researchgate.nettandfonline.com
The cytotoxic effects of this compound derivatives have been evaluated against a broad spectrum of human cancer cell lines.
A549 (Lung Carcinoma): A study focusing on 2,6-bis-(4-nitrobenzylidene) cyclohexanone (B45756) revealed anticancer activity against the A549 pulmonary cancer cell line, with a reported IC₅₀ value of 0.48 ± 0.05 mM, while showing negligible cytotoxicity against normal Vero cells. ubaya.ac.id Other derivatives have also been tested against A549 cells. tandfonline.comnih.gov
MDA-MB-231 and MCF-7 (Breast Cancer): Numerous studies have documented the activity of these compounds against breast cancer cell lines. kuet.ac.bd Asymmetrical 2,6-bis(benzylidene)cyclohexanone derivatives have shown potent cytotoxicity against both MDA-MB-231 (estrogen-independent) and MCF-7 (estrogen-dependent) cells. researchgate.net For instance, 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)cyclohexanone was particularly active against MDA-MB-231 cells. researchgate.net A di-spirooxindole analog incorporating a meta-fluoro-substituted (2E,6E)-2,6-dibenzylidenecyclohexanone moiety showed promise against the triple-negative MDA-MB-231 cell line with an IC₅₀ of 7.63 ± 0.08 µM. researchgate.netresearchgate.netsemanticscholar.org
SK-N-MC (Neuroblastoma): Asymmetrical derivatives have also been tested for their growth inhibitory effects on SK-N-MC cells, with some compounds demonstrating high potency. researchgate.net
HeLa (Cervical Cancer): Di-spirooxindole analogs engrafted with a cyclohexanone moiety were found to be active against HeLa cancer cells, with IC₅₀ values around 7.1 to 7.2 µM. researchgate.netresearchgate.netsemanticscholar.org Hydroxyl-substituted derivatives have also shown cytotoxicity against HeLa cells. tandfonline.com
PC3 (Prostate Cancer): Cyclohexanone curcumin analogs have been examined for their ability to inhibit the progression of castration-resistant prostate cancer (CRPC) cell lines, including PC3. nih.gov Analogs such as 2,6-bis-(4-hydroxy-3-methoxy-benzylidene)-cyclohexanone demonstrated potent activity. nih.gov Additionally, di-spirooxindole derivatives have shown significant activity against PC3 cells, with one compound identified as the most active in its series with an IC₅₀ of 3.7 ± 1.0 µM. researchgate.netresearchgate.netsemanticscholar.org
The anticancer potency of this compound derivatives is highly dependent on their molecular structure. researchgate.net The core α,β-unsaturated bis-enone system is considered crucial for biological effects. researchgate.net
Key SAR findings include:
Substitution on Benzylidene Rings: The nature, position, and number of substituents on the phenyl rings significantly influence cytotoxic activity. researchgate.netacs.org For instance, in a series of asymmetrical derivatives, a 3''-nitro analog was the most potent against MCF-7 and SK-N-MC cell lines, while a derivative with a 3'-bromo-4'-propoxy-5'-methoxybenzylidene scaffold showed the highest activity against MDA-MB-231 cells. researchgate.net The presence of a strong electron-withdrawing para-CF₃ group can exert a growth inhibitory effect, whereas a para-methoxy group may increase cell proliferation in certain contexts. researchgate.net
Central Ring Modification: Replacing the central cyclohexanone ring with an N-methyl-4-piperidinone moiety has been shown to result in better cytotoxicity, indicating the importance of the central scaffold. tandfonline.com
Role of Hydroxyl Groups: The presence of a hydroxyl group on the phenolic ring can enhance cytotoxicity. nih.gov For example, 2,6-bis-(3,4-dihydroxy-benzylidene)-cyclohexanone (analog 2F) showed strong cytotoxic effects, which was attributed to the hydroxyl group at the R₁ position. nih.gov
QSAR Analysis: Quantitative structure-activity relationship (QSAR) studies have suggested that factors like Van der Waals surface area, lipophilicity, and partial charge are relevant for the inhibition of specific molecular targets like glutathione (B108866) S-transferases (GSTs). tandfonline.com
The anticancer effects of this compound derivatives are mediated through various molecular mechanisms.
EGFR Receptor Targeting: Molecular docking studies have predicted that these compounds can bind to the epidermal growth factor receptor (EGFR), a key protein in cancer cell proliferation. ubaya.ac.idresearchgate.net For example, 2,6-bis-(4-nitrobenzylidene) cyclohexanone was studied for its binding mechanism in the EGFR receptor (PDB ID: 1M17). ubaya.ac.id Spirooxindole derivatives have also been investigated as dual inhibitors of EGFR and CDK-2 proteins. acs.org
MDM2 Inhibition: A plausible mechanism of action for some di-spirooxindole analogs of cyclohexanone is the inhibition of the Murine Double Minute 2 (MDM2) protein. researchgate.netresearchgate.netsemanticscholar.org The p53-MDM2 interaction is a critical target in cancer therapy, and its inhibition can restore p53 tumor suppressor function.
STAT3 Pathway Inhibition: Certain derivatives, such as 4-Carbonyl-2,6-dibenzylidenecyclohexanone, have been identified as small molecule inhibitors of the STAT3 signaling pathway, which is crucial for tumor cell survival and proliferation. nih.gov
Inhibition of Metastasis: Some analogs inhibit cancer cell metastasis by decreasing the degradation of the extracellular matrix. For example, 2,6-bis-(4-hydroxy-3-methoxy-benzylidene)-cyclohexanone was found to inhibit both the secretion and activity of matrix metalloproteinases MMP-2 and MMP-9. nih.gov
Apoptosis Induction: These compounds can induce apoptosis (programmed cell death) in cancer cells. Mechanisms include inducing G1 phase cell cycle arrest, depolarizing the mitochondrial membrane, increasing reactive oxygen species (ROS) levels, and activating caspases. nih.govnih.gov
As analogs of curcumin, this compound derivatives were developed to overcome the parent compound's limitations, such as poor stability and bioavailability. researchgate.nettandfonline.com
Improved Potency and Stability: Many studies report that these diketone-free curcuminoids possess superior medicinal potential, particularly as anticancer agents, compared to curcumin. researchgate.net The replacement of the reactive β-diketone moiety with a more stable monoketone like cyclohexanone is a key structural modification. researchgate.netubaya.ac.id
Enhanced Anti-Metastatic Properties: In studies on castration-resistant prostate cancer cells, cyclohexanone analogs like 2,6-bis-(4-hydroxy-3-methoxy-benzylidene)-cyclohexanone (2A) and 2,6-bis-(3,4-dihydroxy-benzylidene)-cyclohexanone (2F) demonstrated higher anti-invasion properties than curcumin. nih.gov
Variable Target Inhibition: While some analogs show improved anticancer activity, their potency against specific molecular targets can vary. For instance, a study on the inhibition of human glutathione S-transferase (GST) isoenzymes found that most of the 34 curcumin analogues tested, including the this compound series, were less potent inhibitors than curcumin itself. tandfonline.com
Bioavailability: Some cyclohexanone-based analogs have shown better bioavailability compared to curcumin, which is a significant advantage for potential therapeutic applications. openbioinformaticsjournal.com
Molecular Mechanism of Action (e.g., EGFR receptor targeting, MDM2 inhibition)
Antibacterial and Antitubercular Effects
Compounds featuring the (E,E)-2,6-dibenzylidenecyclohexanone skeleton have been reported to possess both antibacterial and antitubercular properties. researchgate.netacs.org
Antibacterial Activity: The antibacterial efficacy of these derivatives has been tested against various bacterial strains. In one study, 2,6-bis-(3'-hydroxybenzylidene)-cyclohexanone was synthesized and showed notable activity, with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of 50 µg/mL against E. coli, S. aureus, and E. faecalis. rasayanjournal.co.inugm.ac.id It also inhibited the growth of B. subtilis by 54% at a concentration of 25 µg/mL. rasayanjournal.co.inugm.ac.id However, none of the tested compounds in that series showed significant activity against K. pneumonia. rasayanjournal.co.inugm.ac.id
Antitubercular Activity: Several synthesized cyclohexanone derivatives have displayed moderate antitubercular activity, with reported MIC values ranging from 1.56 to 12.5 µg/mL against Mycobacterium tuberculosis. acs.orgresearchgate.net
Antiviral Effects
The antiviral potential of the this compound framework has also been explored. researchgate.netacs.org Research has indicated activity against different types of viruses.
HIV-1 Integrase Inhibition: A series of 2,6-bisbenzylidenecyclohexane-1-one derivatives were synthesized and evaluated as inhibitors of the HIV-1 integrase (IN) enzyme, with the goal of identifying compounds that could exhibit antiviral activity at non-cytotoxic levels in cell-based assays. researchgate.net
Tobacco Mosaic Virus (TMV): While not a direct study on the compound itself, research on 2,6-Dibenzylphenol, which is synthesized from (E,E)-2,6-dibenzylidenecyclohexanone, has shown effectiveness against the Tobacco Mosaic Virus (TMV), suggesting that this chemical scaffold could be a promising starting point for the development of antiviral agents.
Anthelminthic Effects
Compounds featuring the (E,E)-2,6-dibenzylidenecyclohexanone skeleton have been recognized for their potential biological activities, including anthelminthic effects. researchgate.netresearchgate.net The core structure serves as a valuable scaffold in the development of new therapeutic agents. Research into derivatives has shown that modifications to this basic structure can lead to compounds with significant biological properties. For instance, the synthesis of pyrazoline derivatives from chalcones, such as this compound, has been a strategy to create compounds with a variety of biological activities. koyauniversity.org While direct, extensive studies on the anthelminthic properties of the parent compound are not widely detailed, its role as a precursor for other biologically active heterocyclic compounds is well-established. researchgate.netresearchgate.netkoyauniversity.org
Antioxidant and Anti-inflammatory Properties
The this compound framework is a subject of significant interest for its antioxidant and anti-inflammatory potential. mdpi.comlookchem.comresearchgate.net The biological activity is closely tied to the nature of the substituents on the aromatic rings.
Structure-Activity Relationship: A key determinant of the type of activity is the electronic nature of the substituents. Generally, derivatives with electron-donating groups (EDG) tend to exhibit superior antioxidant effects, while those with electron-withdrawing groups (EWG) show more pronounced anti-inflammatory activity. nih.gov The α,β-unsaturated carbonyl group within the cyclohexanone ring is considered crucial for the anti-inflammatory effects. kemdikbud.go.id Conversely, the antioxidant capacity is often linked to the presence of specific functional groups, such as para-hydroxyl (-OH) groups on the aromatic rings, which can participate in free radical scavenging. kemdikbud.go.id
Research Findings: Studies have demonstrated varied efficacy among different derivatives. For example, 2-(4'-dimethylamino benzylidene)-6-benzylidene cyclohexanone was found to be a potent anti-inflammatory agent but lacked antioxidant activity, a finding attributed to its specific substitution pattern. kemdikbud.go.id In another study, 2,6-bis-(3'-Bromo-4'-methoxybenzylidene)-cyclohexanone displayed notable antioxidant activity in a FRAP assay, even outperforming vitamin E. researchgate.net However, its performance in a DPPH radical scavenging assay was not as strong. researchgate.net The anti-inflammatory properties of various derivatives have been evaluated through both in vitro and in silico methods, confirming the potential of this class of compounds. japsonline.com For instance, the compound (2E,6E)-2,6-bis[(2-trifluoromethyl)benzylidene]cyclohexanone (C66) is noted for its anti-inflammatory effects. nih.gov
| Compound/Derivative | Investigated Activity | Key Findings | Reference(s) |
| General 2,6-diarylidenecyclohexanones | Antioxidant & Anti-inflammatory | Derivatives with electron-donating groups (EDG) show better antioxidant effects; those with electron-withdrawing groups (EWG) have more pronounced anti-inflammatory activity. | nih.gov |
| 2-(4'-dimethylamino benzylidene)-6-benzylidene cyclohexanone | Antioxidant & Anti-inflammatory | Potent anti-inflammatory activity observed. No significant antioxidant activity detected. | kemdikbud.go.id |
| 2,6-bis-(3'-Bromo-4'-methoxybenzylidene)-cyclohexanone | Antioxidant | Showed the best antioxidant activity in a FRAP assay compared to other tested derivatives and vitamin E. | researchgate.net |
| (2E,6E)-2,6-bis[(2-trifluoromethyl)benzylidene)cyclohexanone (C66) | Anti-inflammatory | Noted for its pronounced anti-inflammatory activity. | nih.gov |
Enzyme Inhibition Studies (e.g., Cathepsin B)
Derivatives of this compound have been investigated as inhibitors of various enzymes, highlighting their therapeutic potential.
Cathepsin B Inhibition: Research has indicated that bis(benzylidene) cyclohexanone derivatives can act as efficient inhibitors of cathepsin B, a cysteine protease involved in various pathological processes. researchgate.net Chalcones and their derivatives with specific substitutions, such as nitro groups, have also shown promise in cathepsin B inhibition. researchgate.net
Inhibition of Other Enzymes: Beyond cathepsin B, analogues of this compound have been studied for their effects on other enzyme systems.
Cytochrome P450 (CYP) Enzymes: A series of 33 curcumin analogues, including this compound derivatives, were evaluated for their inhibitory potential against several human CYP isoenzymes (CYP1A2, CYP3A4, CYP2B6, CYP2C9, and CYP2D6) which are crucial for drug metabolism. The studies suggested that electrostatic and hydrophobic interactions, as well as lipophilicity, are important factors for CYP inhibition. nih.gov
Glutathione S-Transferases (GSTs): These enzymes play a role in cellular protection and drug resistance. The inhibitory effects of this compound analogues on human GST isoenzymes (GSTA1-1, GSTM1-1, and GSTP1-1) have been explored. nih.gov While many analogues were less potent than curcumin, certain compounds showed strong inhibition. For instance, the parent this compound (referred to as A0 in the study) was a potent inhibitor of GSTP1-1 with an IC₅₀ value between 0.4-4.6 μM. nih.govmdpi.com
| Enzyme Target | Compound Series/Derivative | Key Findings | Reference(s) |
| Cathepsin B | Bis(benzylidene) cyclohexanone derivatives | Demonstrated efficient inhibitory activity. | researchgate.net |
| Cytochrome P450 (various isoenzymes) | This compound analogues | Showed inhibitory potential; activity influenced by electrostatic/hydrophobic properties and lipophilicity. | nih.gov |
| Glutathione S-Transferase P1-1 (GSTP1-1) | This compound (A0) | Potent inhibition observed with an IC₅₀ value in the low micromolar range (0.4-4.6 μM). | nih.govmdpi.com |
Anticonvulsant Activity
The this compound scaffold is recognized as a source for compounds with potential anticonvulsant properties. mdpi.comresearchgate.net While direct testing of the parent compound is limited, its derivatives and related structures have shown promise in this area. For instance, pyrazolines, which can be synthesized from this compound, are a class of heterocyclic compounds known to exhibit a variety of biological effects, including anticonvulsant activity. koyauniversity.orgkoyauniversity.org Studies on chalcone-derived 2-pyrazolines have confirmed their potential as anticonvulsant agents. koyauniversity.org Furthermore, synthetic intermediates in the formation of dibenzylidene derivatives, such as β-cycloketols, have also been reported to exhibit anticonvulsant activity in preclinical models. researchgate.net
Pharmacological Relevance as Precursors for Bioactive Derivatives
This compound is a versatile and pharmacologically significant precursor for the synthesis of a wide array of bioactive molecules. smolecule.comscispace.com Its chemical structure, featuring two reactive keto-vinyl moieties, allows for its use as a building block in the creation of various heterocyclic systems. researchgate.netkuet.ac.bd
This precursor is widely utilized in the synthesis of:
Pyridine (B92270) Derivatives: The compound is a common starting material for creating bioactive pyridine derivatives. google.com
Pyrazoline Derivatives: It readily reacts with hydrazine (B178648) and its derivatives to form pyrazolines, which are known for their diverse pharmacological activities, including antimicrobial and anticonvulsant properties. koyauniversity.orgkoyauniversity.org
Indazole Derivatives: The reaction with substituted hydrazines can yield 7-Benzylidene-substituted-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazoles. grafiati.com
Pyrimidine (B1678525) Derivatives: The scaffold is frequently used to produce potentially bioactive pyrimidine derivatives. scispace.com
Pyridocoumarins: Reaction with aminocoumarins can lead to the formation of fused pyridocoumarin systems, which have been investigated for their antitumor activities. mdpi.com
The adaptability of the this compound core allows chemists to generate large libraries of compounds for biological screening, making it a cornerstone in the development of new therapeutic agents. scispace.com
Q & A
Q. What are the standard synthetic routes for 2,6-dibenzylidenecyclohexanone (DBCH), and how is stereochemistry controlled?
DBCH is typically synthesized via Claisen-Schmidt condensation between cyclohexanone and benzaldehyde derivatives under basic conditions (e.g., KOH in methanol) . For stereochemical control, hydrogenation of the dibenzylidene intermediate using palladium on carbon and ammonium formate selectively yields the cis-2,6-dibenzylcyclohexanone isomer, as confirmed by X-ray crystallography . The reaction conditions (e.g., solvent, catalyst loading, and temperature) critically influence product purity and isomer distribution.
Q. How is the molecular conformation of DBCH validated experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming DBCH's stereochemistry and conformation. For example, SCXRD analysis reveals a chair conformation of the cyclohexanone ring with benzylidene groups oriented at ~88–89° dihedral angles relative to the ketone plane . Infrared (IR) and NMR spectroscopy further validate functional groups (e.g., C=O stretch at ~1680 cm⁻¹) and proton environments .
Q. What methods are used to grow high-quality DBCH single crystals for structural studies?
DBCH crystals are grown via slow evaporation or temperature reduction in ethanol. Metastable zone width measurements under stirred/non-stirred conditions optimize nucleation. Crystallization from methanol or ethanol yields colorless crystals suitable for SCXRD, with mechanical properties (e.g., Vickers hardness) assessed to evaluate crystal stability .
Advanced Research Questions
Q. How do substituents on the benzylidene rings affect DBCH's reactivity and biological activity?
Substituent effects are studied via structure-activity relationship (SAR) models. For example, electron-withdrawing groups (e.g., Cl, F) on the benzylidene rings enhance DBCH's inhibitory activity against enzymes like CYP1A2, as shown in competitive binding assays . Computational studies (DFT, molecular docking) correlate electronic properties (HOMO/LUMO energies) with bioactivity .
Q. What kinetic mechanisms govern DBCH's reactions with nucleophiles like thiosemicarbazide?
Reaction kinetics follow pseudo-first-order behavior under excess nucleophile conditions. For instance, the addition of thiosemicarbazide to DBCH proceeds via the Claisen mechanism, with rate constants (k) determined spectrophotometrically. Thermodynamic parameters (ΔG‡, ΔS‡) and Arrhenius plots reveal the energy barrier and entropy changes during transition-state formation .
Q. How do computational models resolve discrepancies in DBCH isomer energetics?
Molecular mechanics (MM) and semi-empirical methods (MOPAC) calculate relative isomer stabilities. For DBCH derivatives, cis-isomers are energetically favored due to reduced steric strain, aligning with SCXRD data. However, discrepancies arise when computational models neglect electron correlation effects, necessitating hybrid DFT/MD approaches for accurate predictions .
Q. What challenges arise in isolating stereoisomers of hydrogenated DBCH derivatives?
Hydrogenation of DBCH using Pd/C and ammonium formate predominantly yields the cis-2,6-dibenzylcyclohexanone isomer. Isolation of the trans-isomer requires repeated crystallization from the mother liquor, as described in Corey's method . Contamination risks highlight the need for rigorous HPLC or chiral GC validation .
Contradictions and Methodological Considerations
Q. How should researchers address contradictions in reported reaction pathways for DBCH derivatives?
Discrepancies in reaction mechanisms (e.g., Claisen vs. Michael addition pathways) are resolved via isotopic labeling and kinetic isotope effects (KIE). For example, ¹³C-labeled DBCH intermediates tracked via NMR can distinguish between competing pathways .
Q. Why do computational models sometimes fail to predict DBCH's crystal packing?
Symmetry constraints (e.g., non-crystallographic mirror planes) and weak intermolecular interactions (C–H···π) in DBCH crystals are often underestimated in simulations. Refinement using programs like SYMMOL improves agreement with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
